molecular formula C19H22FN3O5 B601361 Gatifloxacin Impurity 1 CAS No. 1335198-95-2

Gatifloxacin Impurity 1

Cat. No.: B601361
CAS No.: 1335198-95-2
M. Wt: 391.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Gatifloxacin Impurity 1 is a compound related to Gatifloxacin, a fourth-generation fluoroquinolone antibiotic . Its chemical name is 1-Cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .


Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities . Substantial degradation was observed during oxidative hydrolysis .

Scientific Research Applications

Impurity Characterization and Synthesis

Gatifloxacin impurities have been extensively studied to understand their structure and synthesis, contributing to the quality control of pharmaceutical formulations. Zhou et al. (2002) identified and characterized a specific impurity of gatifloxacin, confirming its structure as 1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (DMP) through RP-HPLC/electrospray ionization mass spectrometry. This research provides essential insights into the impurity profile of gatifloxacin, aiding in the development of purer pharmaceutical products Zhou et al., 2002.

Antimicrobial Activity

Studies have investigated the antimicrobial activity of gatifloxacin and its degradation byproducts, including impurities, against various bacterial strains. Caianelo et al. (2017) explored gatifloxacin degradation by hydroxyl radicals and its impact on antimicrobial activity against Gram-positive and Gram-negative bacteria. This research is crucial for understanding how gatifloxacin impurities and degradation products influence its efficacy as an antimicrobial agent Caianelo et al., 2017.

Analytical Method Development

The development of analytical methods for impurity profiling is vital for ensuring the quality of gatifloxacin formulations. Xiu (2003) focused on the separation and identification of P-demethylgatifloxacin, a main impurity of gatifloxacin, highlighting the importance of precise impurity analysis in pharmaceutical quality control Xiu, 2003.

Enhanced Drug Delivery

Research has also been conducted on enhancing gatifloxacin delivery for ocular applications, potentially influenced by its impurities. Jegal et al. (2018) studied the use of ultrasound treatment to enhance the trans-corneal delivery of gatifloxacin, aiming to improve its bioavailability and therapeutic efficacy. Understanding the role of impurities in such formulations can lead to more effective drug delivery systems Jegal et al., 2018.

Impurity-Free Synthesis Processes

Efforts to develop impurity-free synthesis processes for gatifloxacin highlight the importance of minimizing impurities for optimal drug quality. Villasante et al. (2008) presented an improved process to obtain gatifloxacin with reduced impurities, contributing to the production of higher-quality pharmaceuticals Villasante et al., 2008.

Safety and Hazards

Gatifloxacin and its impurities should be handled with care. They are harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

The development of environmentally friendly methods for evaluating Gatifloxacin and its impurities is a potential area for future research . Additionally, faster, more optimized, and dynamic microbiological methods, as well as physicochemical methods that use less aggressive solvents with fewer steps and less waste, could be beneficial .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gatifloxacin Impurity 1 involves the reaction of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2,4-dichloro-5-fluoroaniline.", "Starting Materials": [ "7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "2,4-dichloro-5-fluoroaniline" ], "Reaction": [ "To a solution of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in THF, add triethylamine and stir.", "Add 2,4-dichloro-5-fluoroaniline to the reaction mixture and stir for several hours.", "Filter the resulting solid and wash with water to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain Gatifloxacin Impurity 1." ] }

CAS No.

1335198-95-2

Molecular Formula

C19H22FN3O5

Molecular Weight

391.40

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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